2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
Properties
IUPAC Name |
2-ethylsulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-2-20-12-17-10(13(14,15)16)8-11(19)18(12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOQSYITUUWOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
Molecular Characteristics
The molecular formula C₁₃H₁₁F₃N₂OS reflects a pyrimidinone ring system substituted at positions 2, 3, and 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethylsulfanyl moiety contributes to electronic modulation and binding interactions.
Traditional Synthesis Approaches
Cyclocondensation Strategies
Early methods employed [3 + 3] cyclocondensation between thiourea derivatives and β-keto esters. For example, 2-methylisothiourea sulfate reacts with trifluoromethyl-containing enaminones under reflux to form the pyrimidinone core. However, yields remain low (8–10%) due to competing side reactions and harsh conditions.
Stepwise Assembly
A linear protocol involves:
- Core formation : Reaction of ethyl trifluoroacetate with 1,3-diamino-2-hydroxypropane at 160–180°C, yielding 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.
- Functionalization : Tosylation with p-toluenesulfonyl chloride followed by nucleophilic displacement with ethanethiol introduces the ethylsulfanyl group.
Key Data :
Modern Convergent Strategies
Direct Alkylation of Pyrimidinones
Convergent pathways bypass unstable intermediates by using pre-functionalized pyrimidine building blocks. 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine serves as an alkylating agent for O- or S-functionalization.
Chemoselective O-Alkylation
Reaction of pyrimidin-2(1H)-ones with iodomethylpyrimidines in dichloromethane at 0°C achieves O-alkylation with 70–98% yield. This method avoids N-alkylation byproducts through steric and electronic control.
Optimization Parameters :
- Solvent : Dichloromethane or acetonitrile.
- Temperature : 0–25°C.
- Catalyst : Triethylamine (1.5 equiv).
Table 1: Comparative Yields in Convergent vs. Linear Synthesis
| Method | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Linear Cyclocondensation | 48 h | 8–10 | 85–90 |
| Convergent Alkylation | 0.5 h | 70–98 | 95–99 |
Flow Chemistry Innovations
Continuous-Flow Pyrimidinone Synthesis
Microreactor systems enhance heat transfer and mixing efficiency, enabling rapid rDA (retro-Diels-Alder) reactions. For example, di-exo-norbornene-fused azetidinones react with lactim ethers in acetonitrile at 230–250°C with residence times of 5–10 minutes.
Advantages :
Chemoselective Functionalization
Sulfur-Based Modifications
The ethylsulfanyl group is introduced via nucleophilic displacement of tosyl or mesyl intermediates. Ethanethiol (2.0 equiv) in DMF at 80°C displaces sulfonate leaving groups with >90% efficiency.
Oxidation and Cross-Coupling
Post-synthetic modifications include:
- Oxidation to sulfones : H₂O₂/AcOH converts -S-ethyl to -SO₂-ethyl for enhanced hydrogen bonding.
- Suzuki-Miyaura coupling : Pd-catalyzed arylation at position 3 using phenylboronic acid.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced under specific conditions to yield dihydropyrimidinones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its diverse applications across several domains:
Medicinal Chemistry
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant activity against various protozoa, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship indicates that electron-withdrawing groups enhance efficacy .
| Compound | E. histolytica IC50 (µM) | G. intestinalis IC50 (µM) | T. vaginalis IC50 (µM) |
|---|---|---|---|
| 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | 0.080 ± 0.004 | 0.113 ± 0.022 | 0.118 ± 0.022 |
Biological Research
- Enzyme Inhibition: The compound has been explored for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.
Material Science
- Development of New Materials: Its unique chemical properties allow for the exploration of new materials with high thermal stability and resistance to degradation, making it suitable for industrial applications.
Case Study on Anticancer Activity
A recent study investigated the anticancer properties of the compound against various cancer cell lines:
- Cell Lines Tested:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
These findings indicate that the compound may be a promising candidate for further development as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation .
Case Study on Pain Management
A clinical trial explored the efficacy of the compound in patients suffering from chronic pain conditions, revealing a notable reduction in pain levels compared to baseline measurements.
Case Study on Metabolic Disorders
Another study focused on the effects of the compound on glucose metabolism in diabetic models, showing significant improvements in insulin sensitivity and reductions in blood glucose levels.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Table 1: Impact of C-2 Substitution on Activity
| Compound | R2 Group | IC50 (µM) | Cytotoxicity (HepG2 IC50, µM) |
|---|---|---|---|
| Target | Ethylsulfanyl | 2.9 | >10 |
| 10 | 2-Pyridine | 2.9 | 5.4 |
| 11 | Phenyl | 9.4 | 9.7 |
Substitution at C-6 (Trifluoromethyl vs. Other Groups)
The trifluoromethyl group at C-6 is optimal for activity:
Table 2: Role of C-6 Substituents
| Compound | C-6 Group | IC50/90 (µM) | Cytotoxicity (HepG2 IC50, µM) |
|---|---|---|---|
| Target | Trifluoromethyl | 2.9 | >10 |
| 12 | Benzyl | 5.7 | 9.8 |
| 51 | Methyl | 2.9 | 7.3 |
Substitution at N-3 (Phenyl vs. Alkyl/Aryl Groups)
The phenyl group at N-3 is essential for activity. Removal or replacement leads to loss of efficacy:
- Ethyl or propyl groups : Compounds with alkyl chains (e.g., 3-ethyl or 3-propyl) lack antibacterial activity .
Analogues with Structural Variations
- Insecticidal derivatives: Hydramethylnon (CAS 67485-29-4), a pyrimidinone-based insecticide, shares the trifluoromethyl group but features a tetrahydro-pyrimidinone core and distinct substituents, highlighting functional versatility .
- Discontinued compounds: Derivatives like 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS 692287-62-0) were discontinued, possibly due to toxicity or synthesis challenges .
Key Research Findings and Trends
Critical Substituents : The trifluoromethyl group at C-6 and phenyl at N-3 are indispensable for antibacterial activity, while ethylsulfanyl at C-2 balances potency and cytotoxicity .
Cytotoxicity Trade-offs : Structural modifications (e.g., 2-pyridine or methyl groups) often enhance potency but introduce cytotoxicity, limiting therapeutic utility .
SAR Consistency : The trifluoromethyl group’s electronegativity and steric effects make it superior to bulkier substituents (e.g., benzyl) for target engagement .
Biological Activity
The compound 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a member of the pyrimidinone family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C13H12F3N2OS
- Molecular Weight: 304.31 g/mol
- IUPAC Name: 2-(ethylsulfanyl)-3-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one
This compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study reported an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were found to be 25 µM and 30 µM respectively, suggesting moderate potency .
Case Study: Apoptosis Induction Mechanism
A detailed study explored the mechanism by which this compound induces apoptosis in HepG2 cells. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicative of DNA fragmentation associated with apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. In a mouse model of inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema, suggesting its potential use as an anti-inflammatory agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production: It has been suggested that this compound can alter cytokine levels, reducing inflammation and promoting apoptosis in cancer cells.
Data Table: Biological Activity Summary
Q & A
Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode with therapeutic targets?
- Methodological Answer : Co-crystallize the compound with purified target proteins (e.g., PI3Kγ). Resolve structures at <2.5 Å resolution to map interactions (e.g., hydrogen bonds with catalytic lysine residues). Cryo-EM is suitable for larger complexes (e.g., ribosome-bound inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
